tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC15848598
Molecular Formula: C11H14ClFN2O2
Molecular Weight: 260.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClFN2O2 |
|---|---|
| Molecular Weight | 260.69 g/mol |
| IUPAC Name | tert-butyl N-(3-chloro-5-fluoropyridin-2-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3 |
| Standard InChI Key | MXMWASSFENADFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a pyridine ring substituted with chlorine (position 3), fluorine (position 5), and a methylcarbamate group linked via a methylene bridge at position 2 . The tert-butyl group within the carbamate moiety enhances steric bulk, influencing reactivity and stability. The planar pyridine ring enables π-π interactions, while electronegative halogens (Cl, F) introduce dipole moments, affecting solubility and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for the compound reveals distinct signals:
-
H NMR: A singlet at δ 1.44 ppm corresponds to the tert-butyl group’s nine equivalent protons. The methylene protons adjacent to the carbamate resonate at δ 4.20 ppm, while pyridine ring protons appear as doublets between δ 7.8–8.5 ppm .
-
C NMR: The carbonyl carbon of the carbamate group appears at δ 155 ppm, with pyridine carbons showing signals between δ 120–150 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step functionalization of pyridine derivatives. A validated method, adapted from analogous carbamate syntheses , proceeds as follows:
-
Halogenation: 3,5-Dihalopyridine precursors undergo selective substitution.
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) .
-
Purification: Column chromatography isolates the product with >95% purity .
Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Ensuring precise halogen placement requires controlled reaction conditions to avoid byproducts.
-
Stability: The carbamate group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 3 is highly susceptible to nucleophilic displacement. For instance, reaction with amines yields aminopyridine derivatives, valuable in drug discovery :
Carbamate Hydrolysis
Under acidic conditions, the tert-butyl carbamate cleaves to generate a primary amine, enabling further derivatization :
Biological Activity and Applications
Enzyme Inhibition
The carbamate group forms reversible covalent bonds with serine hydrolases, inhibiting enzymes like acetylcholinesterase and proteases. Fluorine’s electronegativity enhances binding affinity via polar interactions with active-site residues .
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors and antiviral agents. For example, its derivatives are pivotal in synthesizing JAK2 inhibitors for oncology applications .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Halogenated Pyridine Carbamates
Pyrimidine vs. Pyridine Derivatives
The pyrimidine analogue (PubChem CID 86669510) exhibits distinct electronic properties due to its two nitrogen atoms, favoring interactions with DNA/RNA targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume